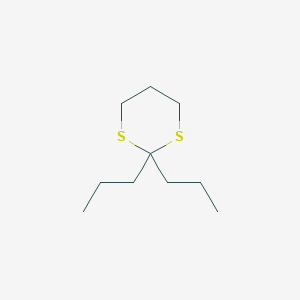
2,2-Dipropyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyl-1,3-dithiane is an organosulfur compound belonging to the dithiane family. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. This specific compound, this compound, is known for its stability and unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the removal of water to drive the formation of the dithiane ring. Commonly used acids include hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the removal of water and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding dithiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2,2-Dipropyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Dipropyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can undergo deprotonation to form a nucleophilic species that can react with electrophiles, or it can be activated by electrophiles to form reactive intermediates.
Comparison with Similar Compounds
1,3-Dithiane: Similar in structure but lacks the propyl groups. It is commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another isomer with sulfur atoms at different positions. It has different reactivity and applications compared to 1,3-dithiane.
2,2-Diphenyl-1,3-dithiane: Similar structure but with phenyl groups instead of propyl groups. It has different physical and chemical properties due to the presence of aromatic rings.
Uniqueness: 2,2-Dipropyl-1,3-dithiane is unique due to the presence of propyl groups, which influence its reactivity and stability. The propyl groups provide steric hindrance, making it less prone to certain reactions compared to its unsubstituted counterparts. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
Properties
CAS No. |
79032-15-8 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2,2-dipropyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-3-6-10(7-4-2)11-8-5-9-12-10/h3-9H2,1-2H3 |
InChI Key |
URCWQOAUMKRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCCS1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


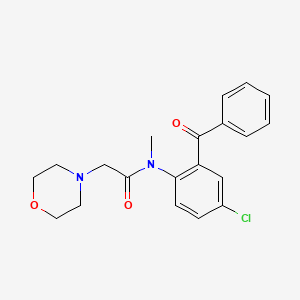
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
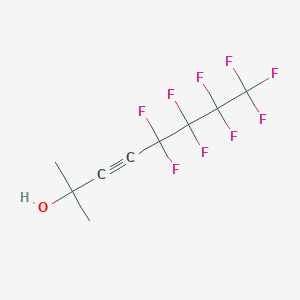
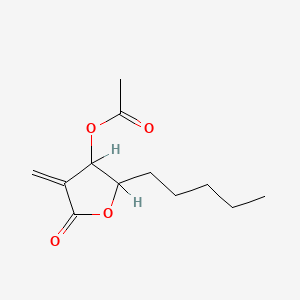

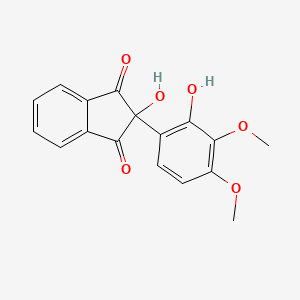
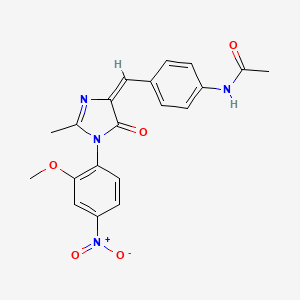
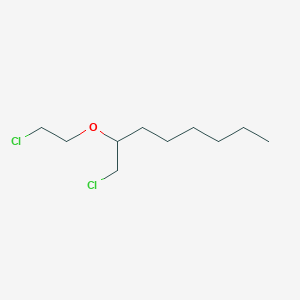
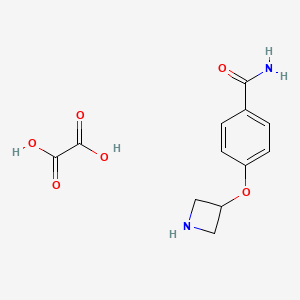
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

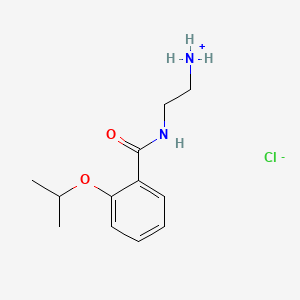
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
